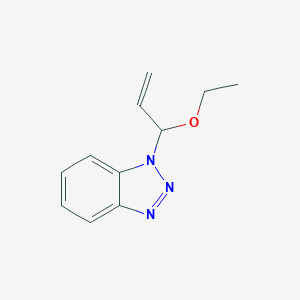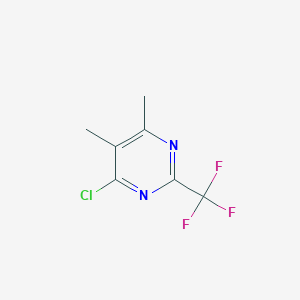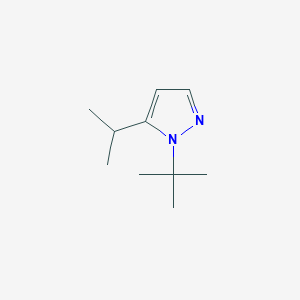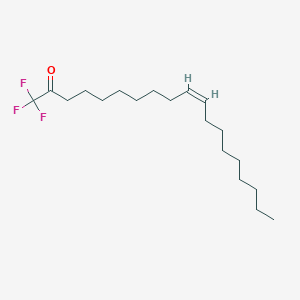
オレイルトリフルオロメチルケトン
概要
説明
オレイルトリフルオロメチルケトンは、分子式C19H33F3Oの化学化合物です。トリフルオロメチル基の存在により、優れた化学的安定性と反応性を示すことで知られています。この化合物は、化学や生物学の分野において、さまざまな科学研究用途で頻繁に使用されています。
科学的研究の応用
Oleyl trifluoromethyl ketone has a wide range of applications in scientific research:
作用機序
オレイルトリフルオロメチルケトンは、主に脂肪酸アミドヒドロラーゼの阻害を通じてその効果を発揮します。この酵素は、さまざまな生理学的プロセスに関与するシグナル伝達分子である脂肪酸アミドの加水分解を担当しています。 脂肪酸アミドヒドロラーゼの阻害により、これらのシグナル伝達分子のレベルが上昇し、その効果が調節されます .
類似の化合物との比較
類似の化合物
トリフルオロメチルケトン: 同様の特性と用途を持つ化合物の一般的なクラス。
ペルフルオロアルキルケトン: 完全にフッ素化されたアルキル基を持つ化合物で、さらに高い安定性と反応性を提供します。
フルオロアレーン: フッ素置換基を持つ芳香族化合物で、同様の用途に使用されます。
独自性
オレイルトリフルオロメチルケトンは、疎水性と反応性の両方が求められる用途で特に有用な、長いオレイル鎖を持つことで独自性があります。 これは、疎水性と反応性の両方が求められる用途で特に有用です .
生化学分析
Biochemical Properties
Oleyl trifluoromethyl ketone plays a significant role in biochemical reactions, primarily as an inhibitor of FAAH . FAAH is a member of the serine hydrolase family and is responsible for hydrolyzing fatty acid amides such as oleamide and anandamide . Inhibition of FAAH by oleyl trifluoromethyl ketone leads to increased levels of these fatty acid amides, which are involved in various physiological processes, including pain modulation, sleep regulation, and appetite control . The interaction between oleyl trifluoromethyl ketone and FAAH is characterized by the formation of a covalent bond between the ketone group of the compound and the serine residue in the active site of the enzyme .
Cellular Effects
Oleyl trifluoromethyl ketone has been shown to affect various types of cells and cellular processes. In transfected COS-7 cells, oleyl trifluoromethyl ketone at a concentration of 10 µM inhibits the hydrolysis of oleamide by human and rat FAAH activities by 95.7% and 94.8%, respectively . This inhibition leads to increased levels of oleamide, which can influence cell signaling pathways, gene expression, and cellular metabolism . For example, elevated oleamide levels have been associated with enhanced sleep induction and reduced pain perception .
Molecular Mechanism
The molecular mechanism of action of oleyl trifluoromethyl ketone involves its interaction with FAAH. The compound binds to the active site of FAAH, forming a covalent bond with the serine residue, which inhibits the enzyme’s activity . This inhibition prevents the hydrolysis of fatty acid amides, leading to their accumulation in the cell . The increased levels of fatty acid amides can modulate various signaling pathways, including those involved in pain perception, sleep regulation, and appetite control . Additionally, oleyl trifluoromethyl ketone may influence gene expression by altering the levels of transcription factors regulated by fatty acid amides .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of oleyl trifluoromethyl ketone have been observed to change over time. The compound is relatively stable under standard storage conditions, with a recommended storage temperature of -20°C . Its inhibitory effects on FAAH can diminish over time due to potential degradation or changes in the compound’s structure . Long-term studies have shown that prolonged exposure to oleyl trifluoromethyl ketone can lead to sustained increases in fatty acid amide levels, which may have lasting effects on cellular function .
Dosage Effects in Animal Models
The effects of oleyl trifluoromethyl ketone vary with different dosages in animal models. At low doses, the compound effectively inhibits FAAH activity, leading to increased levels of fatty acid amides and their associated physiological effects . At high doses, oleyl trifluoromethyl ketone may exhibit toxic or adverse effects, including potential disruptions in cellular metabolism and signaling pathways . Threshold effects have been observed, where doses above a certain level result in significant toxicity and adverse outcomes .
Metabolic Pathways
Oleyl trifluoromethyl ketone is involved in metabolic pathways related to the degradation of fatty acid amides . FAAH, the primary enzyme targeted by oleyl trifluoromethyl ketone, hydrolyzes fatty acid amides into their corresponding acids and amines . By inhibiting FAAH, oleyl trifluoromethyl ketone prevents the breakdown of these amides, leading to their accumulation and prolonged activity . This inhibition can affect metabolic flux and metabolite levels, potentially altering various physiological processes .
Transport and Distribution
Within cells and tissues, oleyl trifluoromethyl ketone is transported and distributed through interactions with specific transporters and binding proteins . The compound’s lipophilic nature allows it to readily cross cell membranes and accumulate in lipid-rich environments . Once inside the cell, oleyl trifluoromethyl ketone can interact with intracellular proteins and enzymes, influencing its localization and activity . The distribution of the compound within tissues can vary, with higher concentrations observed in areas with abundant lipid content .
Subcellular Localization
Oleyl trifluoromethyl ketone is primarily localized in the endoplasmic reticulum and lipid droplets within cells . Its subcellular localization is influenced by its lipophilic properties and interactions with specific targeting signals and post-translational modifications . The compound’s activity and function can be affected by its localization, with potential implications for its inhibitory effects on FAAH and other cellular processes .
準備方法
合成経路と反応条件
オレイルトリフルオロメチルケトンは、いくつかの方法で合成できます。一般的な方法の1つは、トリグリメ中で低温(約-40°C)でフルオロホルム(HCF3)とヘキサメチルジシラジドカリウム(KHMDS)を用いてエステルの求核的トリフルオロメチル化を行う方法です。 この方法は、目的のトリフルオロメチルケトンを高い効率で生成します .
別の方法には、室温で水性アセトン中で銅触媒、トリエチルシラン、過硫酸カリウムを用いてアルデヒドのトリフルオロメチル化を行う方法があります。 この方法は、脂肪族アルデヒドと芳香族アルデヒドの両方に適用でき、収率も良好です .
工業生産方法
オレイルトリフルオロメチルケトンの工業生産は、一般的に前述の方法を用いた大規模合成によって行われます。方法の選択は、出発物質の入手可能性と目標とする生産規模によって異なります。 トリグリメ中でフルオロホルムとKHMDSを使用することは、高収率と効率が得られるため、特に好まれています .
化学反応の分析
反応の種類
オレイルトリフルオロメチルケトンは、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は酸化されて対応するカルボン酸を生成できます。
還元: 還元反応により、ケトン基をアルコールに変換できます。
置換: トリフルオロメチル基は置換反応に関与でき、さまざまな誘導体の生成につながります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と三酸化クロム(CrO3)があります。
還元: 水素化ホウ素ナトリウム(NaBH4)や水素化リチウムアルミニウム(LiAlH4)などの還元剤が一般的に使用されます。
置換: 置換反応は、通常、穏やかな条件下でアミンやチオールなどの求核剤を含みます。
生成される主な生成物
酸化: カルボン酸。
還元: アルコール。
置換: 使用する求核剤に応じて、さまざまな置換誘導体。
科学研究における用途
オレイルトリフルオロメチルケトンは、科学研究において幅広い用途を持っています。
類似化合物との比較
Similar Compounds
Trifluoromethyl ketone: A general class of compounds with similar properties and applications.
Perfluoroalkyl ketones: Compounds with fully fluorinated alkyl groups, offering even greater stability and reactivity.
Fluoroarenes: Aromatic compounds with fluorine substituents, used in similar applications.
Uniqueness
Oleyl trifluoromethyl ketone is unique due to its long oleyl chain, which imparts specific physical and chemical properties. This makes it particularly useful in applications where both hydrophobicity and reactivity are desired .
特性
IUPAC Name |
(Z)-1,1,1-trifluorononadec-10-en-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H33F3O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(23)19(20,21)22/h9-10H,2-8,11-17H2,1H3/b10-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOJGXPSMVNTNQL-KTKRTIGZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H33F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


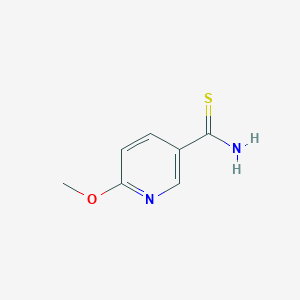
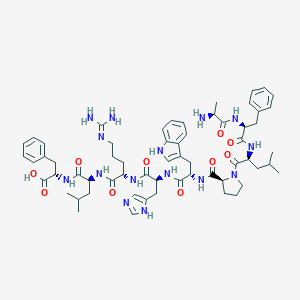
![N1-(4-[(3,5-Dioxopiperazino)sulfonyl]phenyl)acetamide](/img/structure/B66413.png)
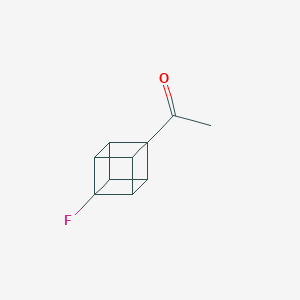
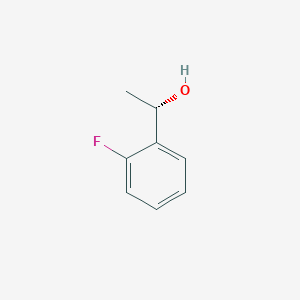
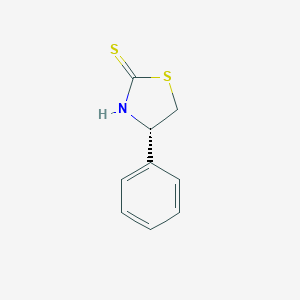
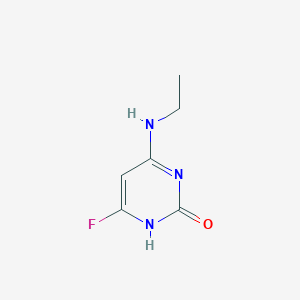
![[(3As,4S,6R,6aS)-4-ethoxy-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol](/img/structure/B66425.png)

